molecular formula C12H13BrN2OS B6143688 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 795290-90-3

6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6143688
CAS No.: 795290-90-3
M. Wt: 313.22 g/mol
InChI Key: VFDIUJNDINPEOS-UHFFFAOYSA-N
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Description

6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.

    Introduction of the Bromine Atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the 2-Methylpropyl Group: This step often involves alkylation reactions using suitable alkyl halides.

    Incorporation of the Sulfanyl Group: Thiolation can be carried out using thiolating agents like thiourea or thiols.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or modified quinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals, particularly as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The bromine and sulfanyl groups can form bonds with active sites of enzymes or receptors, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorine atom instead of bromine.

    6-bromo-3-(2-methylpropyl)-2-hydroxy-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxy group instead of sulfanyl.

    6-bromo-3-(2-methylpropyl)-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of sulfanyl.

Uniqueness

The presence of the bromine atom and the sulfanyl group in 6-bromo-3-(2-methylpropyl

Properties

IUPAC Name

6-bromo-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDIUJNDINPEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162020
Record name 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795290-90-3
Record name 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795290-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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